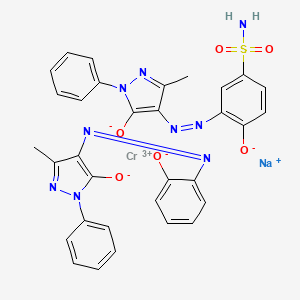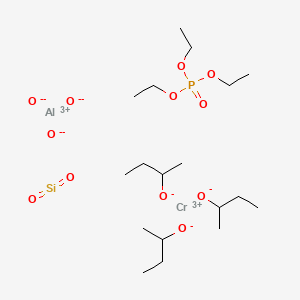
Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate is a complex organometallic compound with the molecular formula
C18H45AlCrO12PSi
. This compound is notable for its unique combination of elements, including aluminum, chromium, silicon, and phosphorus, which contribute to its diverse chemical properties and potential applications in various scientific fields.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate typically involves the reaction of triethyl phosphate with aluminum sec-butoxide, chromium oxide (CrO3), and silica. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:
Triethyl phosphate+Aluminum sec-butoxide+Chromium oxide+Silica→Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also be optimized to enhance yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly involving the chromium center, which can transition between different oxidation states.
Reduction: Reduction reactions may also occur, especially in the presence of reducing agents that target the metal centers.
Substitution: Ligand substitution reactions are common, where one or more ligands in the compound are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various organic ligands, halides.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in new organometallic complexes with different ligand environments.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and oxidation processes. Its unique combination of metal centers allows for versatile catalytic activity.
Biology
In biological research, the compound can be used to study metal-ligand interactions and their effects on biological systems. It may also serve as a model compound for understanding the behavior of similar metal complexes in biological environments.
Medicine
Potential medical applications include its use in drug delivery systems, where the compound’s ability to coordinate with various ligands can be exploited to transport therapeutic agents.
Industry
Industrially, the compound is valuable in materials science for the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism by which Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate exerts its effects involves coordination chemistry principles. The aluminum and chromium centers can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The dioxosilane and triethyl phosphate components contribute to the overall electronic structure, affecting the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Aluminum sec-butoxide
- Chromium oxide (CrO3)
- Triethyl phosphate
- Silica-based compounds
Uniqueness
What sets Aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate apart from these similar compounds is its unique combination of elements and the resulting chemical properties
Properties
Molecular Formula |
C18H42AlCrO12PSi-3 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
aluminum;butan-2-olate;chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate |
InChI |
InChI=1S/C6H15O4P.3C4H9O.Al.Cr.O2Si.3O/c1-4-8-11(7,9-5-2)10-6-3;3*1-3-4(2)5;;;1-3-2;;;/h4-6H2,1-3H3;3*4H,3H2,1-2H3;;;;;;/q;3*-1;2*+3;;3*-2 |
InChI Key |
CICJDSHMZZBLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].CCOP(=O)(OCC)OCC.[O-2].[O-2].[O-2].O=[Si]=O.[Al+3].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


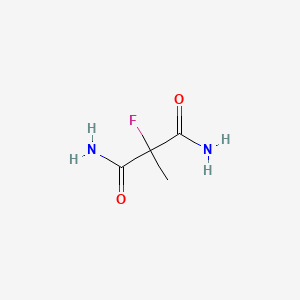
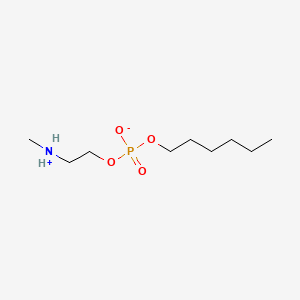

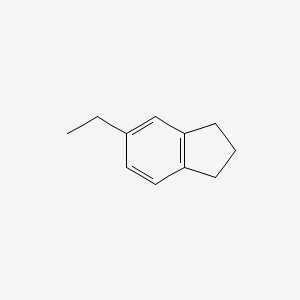


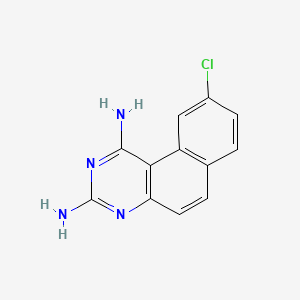
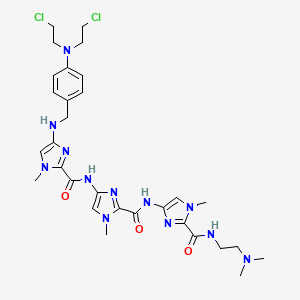


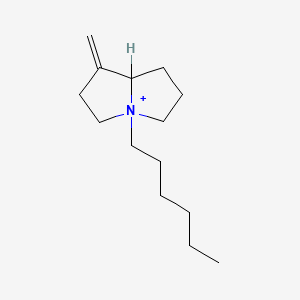
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)
